2-アミノ-3-メチル-3-スルフィノブタン酸

説明

科学的研究の応用

3-Sulfino-DL-valine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference standard for the analysis of sulbactam-related impurities in pharmaceutical formulations . Additionally, it is used in the study of beta-lactamase inhibitors and their interactions with various bacterial enzymes .

作用機序

Target of Action

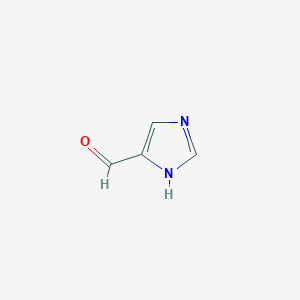

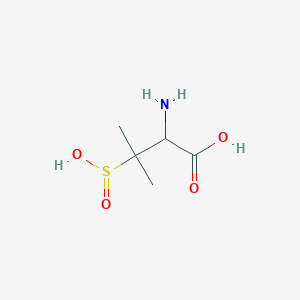

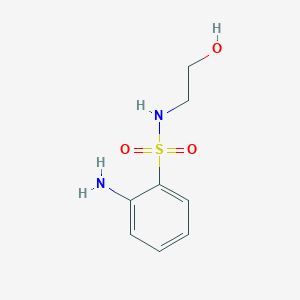

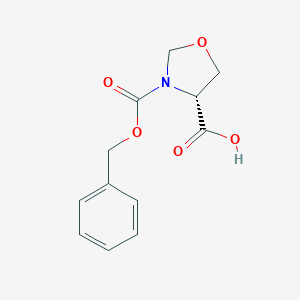

2-Amino-3-methyl-3-sulfinobutanoic acid, also known as Sulbactam M-1, is a structural analogue of Sulbactam . Sulbactam is a β-lactamase inhibitor, which means it targets β-lactamase enzymes produced by certain bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Sulbactam M-1 allows the antibiotics to perform their function of destroying the bacterial cell wall .

Mode of Action

As a β-lactamase inhibitor, Sulbactam M-1 binds to the active site of the β-lactamase enzyme. This prevents the enzyme from breaking down the β-lactam ring, an essential component of many antibiotics. As a result, the antibiotic remains active and can exert its bactericidal effect .

Biochemical Pathways

The primary biochemical pathway affected by Sulbactam M-1 is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase, Sulbactam M-1 allows β-lactam antibiotics to inhibit the transpeptidase enzymes that cross-link the peptidoglycan strands of the bacterial cell wall. This leads to a weakened cell wall and eventually, bacterial cell death .

Pharmacokinetics

Sulbactam is well-absorbed after intramuscular administration, widely distributed in body tissues and fluids, minimally metabolized, and primarily excreted unchanged in the urine .

Result of Action

The primary result of Sulbactam M-1’s action is the potentiation of β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam M-1 prevents the degradation of β-lactam antibiotics, allowing them to exert their bactericidal effects. This results in the destruction of the bacterial cell wall and ultimately, the death of the bacteria .

Action Environment

The action of Sulbactam M-1 can be influenced by various environmental factors. For instance, the presence of other drugs may affect its absorption, distribution, metabolism, and excretion. Additionally, the pH of the environment can influence the ionization state of Sulbactam M-1, potentially affecting its absorption and distribution. The presence of β-lactamase-producing bacteria will also directly impact the efficacy of Sulbactam M-1 .

準備方法

The preparation of 3-Sulfino-DL-valine involves the use of sulbactam acid or sulbactam salt as the initial raw material. The process typically includes adding an alkali to an organic solvent, followed by filtration and drying to obtain the final product . One specific method involves dissolving sulbactam acid in ethanol with potassium hydroxide, maintaining the reaction temperature between 20-30°C, and then filtering and drying the product under reduced pressure .

化学反応の分析

3-Sulfino-DL-valine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions

特性

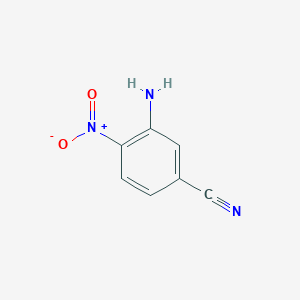

IUPAC Name |

2-amino-3-methyl-3-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZNTHNFAOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-amino-3-methyl-3-sulfinobutanoic acid formed during sulbactam degradation?

A1: Research indicates that 2-amino-3-methyl-3-sulfinobutanoic acid is not the direct product of sulbactam degradation. Instead, it forms through a two-step process. Initially, sulbactam degrades into a transient intermediate, 5-carboxy-6-methyl-6-sulfino-4-aza-2-heptenoic acid. This unstable compound further breaks down into 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This degradation pathway highlights the susceptibility of sulbactam to alkaline conditions.

Q2: How does the pH of the solution impact the stability of sulbactam and its degradation to 2-amino-3-methyl-3-sulfinobutanoic acid?

A2: The stability of sodium sulbactam is significantly influenced by pH. Studies reveal maximum stability within the pH range of 3.0 to 7.0. [] Outside this range, degradation rates accelerate. Under alkaline conditions, sulbactam degrades through a pathway that ultimately yields 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This sensitivity to pH underscores the importance of carefully controlled conditions during sulbactam formulation and storage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)